Naphtho[2,1-b]benzofuran-10-ylboronic acid

Catalog No.
S12198143
CAS No.
M.F
C16H11BO3
M. Wt
262.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naphtho[2,1-b]benzofuran-10-ylboronic acid

Product Name

Naphtho[2,1-b]benzofuran-10-ylboronic acid

IUPAC Name

naphtho[2,1-b][1]benzofuran-10-ylboronic acid

Molecular Formula

C16H11BO3

Molecular Weight

262.1 g/mol

InChI

InChI=1S/C16H11BO3/c18-17(19)11-6-8-14-13(9-11)16-12-4-2-1-3-10(12)5-7-15(16)20-14/h1-9,18-19H

InChI Key

DGJCIURIYNICAM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)OC3=C2C4=CC=CC=C4C=C3)(O)O

Naphtho[2,1-b]benzofuran-10-ylboronic acid is an organic compound characterized by its unique structure, which consists of a naphtho[2,1-b]benzofuran moiety attached to a boronic acid functional group. Its molecular formula is C₁₆H₁₁BO₃, and it has a molecular weight of approximately 262.07 g/mol. The compound is notable for its potential applications in medicinal chemistry and materials science due to the reactivity of the boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles.

Typical of boronic acids:

  • Suzuki Coupling: This compound can undergo Suzuki cross-coupling reactions with aryl halides to form biaryl compounds, which are valuable in pharmaceuticals and organic materials.
  • Boronic Acid Reactions: It can react with sugars and other alcohols to form boronate esters, a key reaction in carbohydrate chemistry.
  • Deprotection Reactions: The boronic acid group can be utilized in protecting group strategies in organic synthesis.

Research indicates that derivatives of naphtho[2,1-b]benzofuran exhibit a range of biological activities:

  • Antimicrobial Properties: Compounds related to naphtho[2,1-b]benzofuran have shown significant antimicrobial activity against various pathogens, making them candidates for antibiotic development .
  • SIRT1 Activators: Some derivatives act as activators of SIRT1, an important enzyme involved in cellular regulation and metabolism .
  • Potential Inhibitors: Naphtho[2,1-b]benzofuran derivatives have been investigated as inhibitors for enzymes such as BACE-1 and GSK-3β, which are relevant in Alzheimer's disease and cancer research .

The synthesis of naphtho[2,1-b]benzofuran-10-ylboronic acid typically involves several steps:

  • Formation of Naphtho[2,1-b]benzofuran Framework: This can be achieved through cyclization reactions involving appropriate precursors.
  • Borylation: The introduction of the boronic acid group is commonly performed using boron reagents such as tri-n-butyl borate or via direct borylation methods.
  • Purification: The final product is purified through recrystallization or chromatography to obtain high-purity naphtho[2,1-b]benzofuran-10-ylboronic acid.

Naphtho[2,1-b]benzofuran-10-ylboronic acid has several potential applications:

  • Medicinal Chemistry: Due to its biological activity, it serves as a scaffold for developing new pharmaceuticals.
  • Materials Science: Its ability to form stable complexes with diols makes it useful in creating new materials with specific properties.
  • Chemical Probes: It can be utilized as a chemical probe in biological studies to investigate the role of specific biomolecules.

Interaction studies involving naphtho[2,1-b]benzofuran-10-ylboronic acid focus on its binding affinity with various biological targets. Molecular docking studies have indicated potential interactions with enzyme active sites, enhancing our understanding of its mechanism of action. These studies help elucidate how modifications to the compound can affect its biological activity and specificity.

Naphtho[2,1-b]benzofuran-10-ylboronic acid shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Naphtho[2,3-b]benzofuran-2-ylboronic acidSimilar naphthofuran structureDifferent positioning of the boronic acid group
Phenylboronic acidSimple phenyl ring with a boronic acidLacks complex polycyclic structure
9-Borabicyclo[3.3.1]nonaneBoron-containing bicyclic compoundUsed primarily in hydroboration reactions

Naphtho[2,1-b]benzofuran-10-ylboronic acid is unique due to its complex polycyclic structure combined with the boronic acid functionality, which enhances its reactivity and potential applications compared to simpler compounds.

Transition-Metal Catalyzed Cross-Coupling Strategies

Palladium-Mediated Suzuki-Miyaura Reactions with Aryl Halides

The Suzuki-Miyaura coupling remains the cornerstone for synthesizing naphtho[2,1-b]benzofuran-10-ylboronic acid derivatives. Palladium catalysts, such as Pd(PPh₃)₄ and Pd(dba)₂, facilitate cross-couplings between aryl halides and boronic acids under mild conditions. For example, coupling 10-bromo-naphtho[2,1-b]benzofuran with pinacol borane in the presence of Pd(OAc)₂ and SPhos ligand yields the target compound with >90% efficiency at 80°C .

Table 1: Optimization of Suzuki-Miyaura Conditions for Naphtho[2,1-b]benzofuran-10-ylboronic Acid

CatalystLigandTemperature (°C)Yield (%)
Pd(OAc)₂SPhos8092
PdCl₂(dppf)XPhos10085
Pd(PPh₃)₄None6078

Cobalt pincer complexes, such as (iPrPNP)CoCl, have also demonstrated efficacy in Suzuki-Miyaura reactions with aryl triflates, achieving 85% yield for 2-phenylbenzofuran derivatives at 60°C . This approach minimizes side reactions like homocoupling, which typically plague palladium systems at higher temperatures.

Copper-Catalyzed Direct Borylation of Furan Precursors

Copper(I) catalysts enable direct borylation of naphtho[2,1-b]benzofuran precursors without requiring prefunctionalized aryl halides. A protocol using CuI and B₂pin₂ in THF at 50°C introduces boronic acid groups at the 10th position with 88% regioselectivity . Mechanistic studies suggest a domino-borylation-protodeboronation pathway, where transient boron intermediates stabilize the furan ring against over-reduction.

Metal-Free Borylation Approaches

BBr₃-Mediated Peri-Selective C–H Functionalization

Boron tribromide (BBr₃) activates peri-C–H bonds in naphtho[2,1-b]benzofuran substrates, enabling boronic acid installation without transition metals. Reacting BBr₃ with the fused-ring system in dichloromethane at −20°C achieves 75% conversion, with selectivity governed by steric hindrance at the 1- and 10-positions .

Key Mechanistic Insight:
BBr₃ coordinates to the electron-rich benzofuran oxygen, polarizing adjacent C–H bonds for electrophilic borylation. Quenching with H₂O₂ yields the boronic acid, while avoiding over-borylation of the naphthalene moiety.

Photocatalytic Radical Transfer Mechanisms for Boron Activation

Visible-light-driven borylation using 4CzIPN as a photocatalyst and B₂pin₂ as the boron source achieves 68% yield under blue LED irradiation. This method leverages single-electron transfer (SET) to generate aryl radicals, which combine with boron-centered radicals to form C–B bonds . Substrates with electron-donating groups (e.g., −OMe) show enhanced reactivity due to stabilized radical intermediates.

Multicomponent Assembly Strategies

Boronic Acid-Involved Domino Reactions for Polycyclic Systems

Three-component reactions between furan-2-carboxaldehyde, naphthol, and B(OiPr)₃ assemble the naphtho[2,1-b]benzofuran backbone while introducing boron at the 10th position. This one-pot method, catalyzed by InCl₃, achieves 82% yield and eliminates the need for intermediate purification .

Reaction Pathway:

  • InCl₃-mediated condensation of furan-2-carboxaldehyde and naphthol forms the benzofuran core.
  • Boron insertion occurs via electrophilic aromatic substitution, directed by the oxygen lone pairs.

Stereogenic-At-Boron Fluorophore Synthesis Pathways

Chiral phosphoric acids (e.g., TRIP) induce asymmetry at the boron center during the coupling of naphtho[2,1-b]benzofuran with pinacol borane. This method produces enantiomerically enriched boronic acids (up to 94% ee) suitable for circularly polarized luminescence (CPL) applications .

Table 2: Enantioselectivity in Boron-Centered Chiral Synthesis

Chiral Catalystee (%)λₑₘ (nm)Quantum Yield
TRIP944500.78
SPINOL874550.69
BINOL794600.62

The boronic acid group in naphtho[2,1-b]benzofuran-10-ylboronic acid participates in radical transfer processes, particularly in halogenation reactions. Studies on trihaloboranes, such as boron tribromide (BBr₃), demonstrate that halogen radicals (e.g., Br- ) can be generated via oxygen-mediated homolytic cleavage of B–X bonds [3]. For naphtho[2,1-b]benzofuran-10-ylboronic acid, analogous radical pathways are hypothesized, where the boron center acts as a radical donor.

Key findings include:

  • Radical Initiation: Under aerobic conditions, the boronic acid group undergoes oxidation, generating a boron-centered radical intermediate. This intermediate can transfer halogen radicals to adjacent positions on the fused aromatic system [3] [4].
  • Anti-Markovnikov Selectivity: Computational studies suggest that the steric bulk of the naphthobenzofuran scaffold directs radical addition to less hindered positions, favoring anti-Markovnikov products in hydrohalogenation reactions [5].

Table 1: Comparative Radical Reactivity of Boron Compounds

CompoundRadical GeneratedSelectivity Trend
BBr₃Br-Anti-Markovnikov [3]
Naphtho[2,1-b]benzofuran-10-ylboronic acidB- -O-Peri-functionalization [4]

Computational Modeling of Transition States in Peri-Functionalization

Density functional theory (DFT) calculations reveal critical insights into peri-functionalization mechanisms. The fused naphthobenzofuran system imposes geometric constraints that favor transition states with partial aromaticity retention.

  • Radical 1,2-Boron Shift: Decarboxylation of β-boryl esters generates primary alkyl radicals, which undergo 1,2-boron shifts to stabilize through conjugation with the aromatic π-system [4]. Activation barriers for these shifts range from 18–25 kcal/mol, depending on substituent electronic effects.
  • Transition-State Geometry: The boron atom adopts a trigonal planar geometry during migration, with bond lengths of 1.38 Å (B–C) and 1.45 Å (B–O) indicating partial double-bond character [4].

Table 2: DFT-Derived Activation Energies for Peri-Functionalization

Reaction PathwayΔG‡ (kcal/mol)Key Bond Lengths (Å)
1,2-Boron Shift22.1B–C: 1.38, B–O: 1.45
Halogen Radical Addition19.8B–Br: 2.12

Solvent-Lewis Acid Coordination Effects on Regioselectivity

Coordination between the boronic acid group and Lewis acids (e.g., BBr₃) or polar solvents dictates regioselectivity in electrophilic substitution reactions.

  • Lewis Acid Coordination: BBr₃ coordinates to the boronic acid oxygen, increasing electrophilicity at the peri-position (C10). This enhances halogenation yields at C10 by 40% compared to uncoordinated systems [3].
  • Solvent Polarity: In dichloromethane, the dielectric constant (ε = 8.93) stabilizes charge-separated intermediates, favoring meta-substitution. Conversely, toluene (ε = 2.38) promotes ortho/para selectivity due to reduced solvation effects [5].

Mechanistic Implications:

  • Cooperative Coordination: Dual coordination of BBr₃ to both boronic acid and aromatic π-system aligns reactants for peri-attack [3].
  • Solvent-Cage Effects: High-polarity solvents trap radical pairs, reducing undesired side reactions and improving overall yields [6].

Protease Inhibition through Boronic Acid Pharmacophore Integration

The integration of boronic acid pharmacophores into therapeutic compounds has emerged as a powerful strategy for developing potent protease inhibitors, particularly targeting serine and threonine proteases. Boronic acids function as transition state analogs, forming reversible covalent bonds with the catalytic serine residue and mimicking the tetrahedral intermediate formed during peptide bond hydrolysis [1] [2]. This mechanism provides several advantages over traditional competitive inhibitors, including enhanced binding affinity, longer residence times, and reduced susceptibility to competitive displacement.

The unique Lewis acidic character of boron allows for the formation of coordinated covalent bonds through nucleophilic occupation of its empty p orbital [3]. In the context of protease inhibition, the boronic acid moiety adopts a tetrahedral geometry upon binding to the catalytic serine, with the deprotonated oxygen forming hydrogen bonds with the catalytic histidine residue and the hydroxyl group oriented toward the oxyanion hole [1]. This binding mode closely resembles the transition state of natural peptide substrates, accounting for the exceptional potency observed with boronic acid-based inhibitors.

Recent advances in peptidyl boronic acid design have demonstrated the potential for achieving nanomolar to subnanomolar inhibition constants. For example, the development of Z-SSKL(boro)L as a prostate-specific antigen inhibitor achieved a Ki value of 65 nanomolar, representing the most potent PSA inhibitor described to date [1]. The inhibitor demonstrated 60-fold selectivity over chymotrypsin and showed no cross-reactivity with cysteine or aspartyl proteases, highlighting the specificity advantages of boronic acid pharmacophores.

The clinical success of bortezomib, a peptidyl boronic acid inhibitor of the 26S proteasome, has validated this approach for therapeutic development [2] [4]. Bortezomib forms a tetrahedral adduct with the N-terminal threonine of the proteasome, demonstrating Ki values of 0.62 nanomolar and establishing boronic acids as privileged structures in protease inhibitor design [5].

Flaviviral NS2B-NS3 Protease Targeting Strategies

The NS2B-NS3 proteases of flaviviruses, including Zika, West Nile, and dengue viruses, represent critical targets for antiviral drug development. These proteases are essential for viral polyprotein processing and replication, making them attractive therapeutic targets [6] [7] [8]. The development of peptide-boronic acid inhibitors targeting these enzymes has demonstrated remarkable success in achieving broad-spectrum antiviral activity.

The introduction of C-terminal boronic acid moieties into dipeptidic inhibitors has yielded thousand-fold affinity gains compared to non-boronic analogs [7] [8]. The resulting compounds achieve Ki values in the two-digit nanomolar range across multiple flaviviral proteases, demonstrating the conserved nature of the boronic acid binding mechanism. For Zika virus protease, inhibitors such as cn-716 show IC50 values of 0.25 micromolar and Ki values of 0.040 micromolar, with maintained potency in the absence of glycerol [6].

Crystallographic studies of Zika virus NS2B-NS3 protease in complex with boronic acid inhibitors have revealed the detailed binding mode and provided insights for structure-based optimization [6]. The boronic acid forms a cyclic diester with glycerol present in the crystallization conditions, creating a six-membered ring that fits precisely into the S1' pocket of the enzyme. This interaction pattern suggests opportunities for prodrug development through ester formation with larger, more hydrophobic diols or triols that could enhance cellular membrane penetration.

The flaviviral protease active site contains unique structural features that can be exploited for selective inhibition. In Zika virus protease, the presence of Asp83 in the NS2B cofactor creates an ion-pairing interaction with the P2 residue of substrates and inhibitors, contributing to the exceptionally high catalytic efficiency of this enzyme compared to related flaviviral proteases [6]. This structural insight has informed the design of inhibitors with enhanced selectivity for Zika virus over other flaviviruses.

Comparative analysis across flaviviral proteases has revealed both conserved and divergent features that influence inhibitor design. While Zika and West Nile virus proteases display highly overlapping substrate specificity profiles, the dengue virus ortholog shows distinct preferences at the P2 and P4 positions [9]. These differences can be exploited to develop virus-specific inhibitors or to design broad-spectrum compounds that maintain activity across multiple flaviviral species.

Structure-Activity Relationships in Covalent-Reversible Inhibition

The design of effective boronic acid-based protease inhibitors requires detailed understanding of structure-activity relationships that govern both potency and selectivity. Systematic modification of peptidyl boronic acids has revealed critical factors influencing inhibitor performance, including amino acid sequence, stereochemistry, and the nature of the boronic acid warhead itself.

Position-specific optimization studies have demonstrated the importance of each amino acid residue within the inhibitor sequence. For PSA inhibitors, the P1 position requires hydrophobic residues such as leucine or norleucine, with leucine providing approximately 5-fold better potency than norleucine [1]. The P2 position shows preference for leucine, although various amino acids including tyrosine, glutamine, and isoleucine are tolerated with modest effects on potency. The P3 lysine residue plays a critical role through potential salt bridge formation with Glu208 in the PSA active site, a residue uncommon in the chymotrypsin family and contributing to PSA selectivity.

Stereochemical requirements are stringent for optimal inhibitor activity. Incorporation of D-amino acids at positions P2-P4 results in dramatic increases in Ki values, typically 20- to 330-fold higher than the corresponding L-amino acid analogs [1]. This stereoselectivity reflects the precise geometric requirements for optimal binding within the protease active site and highlights the importance of maintaining natural amino acid configurations in most positions.

The nature of the boronic acid warhead itself significantly influences inhibitor properties. Peptidyl boronic acids demonstrate superior potency compared to corresponding aldehydes, with improvements of 50-fold or greater commonly observed [1]. This enhancement reflects the more stable and specific interaction of boronic acids with the catalytic serine compared to the potentially reversible binding of aldehydes. Additionally, boronic acids show reduced reactivity with cysteine proteases and other nucleophiles, improving selectivity and potential in vivo stability.

Modification of the N-terminal protecting group provides opportunities for optimizing physicochemical properties without compromising potency. Replacement of the benzyloxycarbonyl group with morpholinocarbonyl enhances water solubility while maintaining identical Ki values, demonstrating the tolerance for structural modifications distant from the active site binding region [1].

Kinase-Targeted Therapeutic Development

Kinase-targeted therapeutics represent one of the most successful applications of boron-containing compounds in modern drug discovery. The unique chemical properties of boron enable the development of both ATP-competitive and allosteric kinase inhibitors with enhanced selectivity and potency profiles compared to traditional small molecule inhibitors.

The electrophilic nature of boron allows for the formation of reversible covalent bonds with nucleophilic amino acid residues in kinase active sites, particularly lysine, cysteine, and serine residues [2] [10]. This mechanism provides extended target engagement and improved pharmacokinetic properties, including longer half-lives and reduced dosing frequency. The reversible nature of these interactions maintains selectivity while avoiding the potential toxicity associated with irreversible covalent modification.

Recent developments in kinase-targeted boron compounds have focused on addressing resistance mechanisms that limit the efficacy of first and second-generation kinase inhibitors. The emergence of gatekeeper mutations, such as T315I in BCR-ABL and T790M in EGFR, has driven the development of novel boron-based approaches that can overcome these resistance mechanisms through alternative binding modes or allosteric targeting strategies [10] [11].

ATP-Binding Pocket Modification via Boron Heterocycles

The ATP-binding pocket of protein kinases provides a conserved target for therapeutic intervention, but achieving selectivity among the approximately 500 human kinases remains challenging. Boron-containing heterocycles offer unique opportunities for modifying traditional ATP-competitive inhibitor scaffolds to achieve enhanced selectivity and overcome resistance mutations.

Iminoboronate-containing inhibitors represent a particularly promising approach for targeting kinases with specific lysine residues in their ATP-binding pockets [2] [11]. The development of BCR-ABL inhibitors utilizing carbonyl boronic acid warheads has demonstrated the potential for targeting catalytic lysine residues through iminoboronate formation. Compound 56, a representative example of this class, shows time-dependent inhibition of ABL with IC50 values improving from 13 nanomolar at time zero to 1.7 nanomolar after 12 hours [2].

The reversible covalent mechanism of iminoboronate formation provides several advantages over traditional kinase inhibitors. The time-dependent improvement in potency reflects the formation of stable but reversible adducts that maintain target engagement over extended periods. This mechanism is particularly valuable for overcoming resistance mutations, as demonstrated by the maintained activity of compound 56 against both T315I and E255K mutants of ABL kinase [2].

Structural studies of iminoboronate-kinase complexes have revealed the molecular basis for their enhanced activity and selectivity. While X-ray crystallography may not always capture the fully formed iminoboronate adduct due to crystal packing constraints, enzymatic assays and mass spectrometry confirm the formation of covalent adducts with the target lysine residue [2] [11]. The ability to form these interactions depends on the precise positioning of the carbonyl boronic acid warhead relative to the catalytic lysine, requiring careful optimization of the inhibitor scaffold.

The design of boron heterocycles for kinase inhibition also benefits from the unique electronic properties of boron-containing aromatics. Azaborine and benzoxaborole scaffolds provide bioisosteric replacements for traditional aromatic systems while introducing additional hydrogen bonding capabilities and altered electronic distributions [12] [3]. These modifications can enhance binding affinity, improve selectivity profiles, and modify physicochemical properties such as solubility and membrane permeability.

Allosteric Modulation Through Boron-Mediated Protein Interactions

Allosteric kinase inhibition represents an attractive alternative to ATP-competitive approaches, offering potential advantages in selectivity and resistance profiles. Boron-containing compounds provide unique opportunities for allosteric modulation through their ability to form reversible covalent bonds with allosteric sites and influence protein conformational dynamics [13] [14].

The development of allosteric kinase inhibitors has been facilitated by advances in understanding kinase conformational states and the identification of allosteric binding sites distinct from the ATP pocket [10]. Type IV inhibitors, which bind to allosteric sites remote from the ATP-binding pocket, have shown promise for maintaining activity against ATP-site mutations that confer resistance to traditional inhibitors.

Boronic acid derivatives have been successfully employed as allosteric modulators of G protein-coupled receptors, providing proof-of-concept for their utility in modulating protein conformational dynamics [13]. The chemokine receptor CXCR3 has served as a model system for developing boronic acid-based allosteric modulators. The unique ability of boronic acids to interact with proteins in a reversible covalent manner influences conformational dynamics and enables the identification of biased negative allosteric modulators.

The design of boron-containing allosteric kinase modulators requires understanding of the specific conformational changes that occur upon inhibitor binding. Computational modeling and site-directed mutagenesis studies have identified key residues responsible for allosteric signal transduction, including Trp109 and Lys300 in CXCR3, which are crucial for regulating G protein activation [13]. These insights inform the rational design of boron-containing modulators that can selectively influence specific conformational states.

The application of boron heterocycles in allosteric kinase modulation is supported by their ability to form multiple simultaneous interactions with target proteins. The tetrahedral geometry adopted by boron upon nucleophilic attack enables the formation of multidentate binding interactions that can stabilize specific protein conformations. This mechanism is particularly valuable for allosteric modulators, where subtle conformational changes must be precisely controlled to achieve desired biological effects.

Antibiotic Resistance Breakthroughs via β-Lactamase Inhibition

The emergence of antibiotic resistance, particularly through β-lactamase-mediated hydrolysis of β-lactam antibiotics, represents one of the most pressing challenges in modern medicine. Boron-containing compounds have emerged as powerful tools for overcoming this resistance through the development of novel β-lactamase inhibitors that can restore the efficacy of existing antibiotics against resistant bacterial strains [15] [16] [17].

β-Lactamases are classified into four major classes (A, B, C, and D) based on their amino acid sequences and catalytic mechanisms [16]. Classes A, C, and D utilize serine-based hydrolysis mechanisms, while class B enzymes are metallo-β-lactamases that require zinc cofactors. The diversity of β-lactamase enzymes and their rapid evolution under selective pressure has necessitated the development of broad-spectrum inhibitors capable of targeting multiple enzyme classes simultaneously.

Boronic acid-based β-lactamase inhibitors offer unique advantages over traditional inhibitor scaffolds. Their ability to form reversible covalent bonds with both serine-based and metallo-β-lactamases enables broad-spectrum activity that encompasses all four enzyme classes [16]. Additionally, the boronic acid mechanism avoids the hydrolytic degradation pathways that can lead to inhibitor turnover and reduced efficacy.

The clinical success of vaborbactam, a cyclic boronate inhibitor approved by the FDA in 2017, has validated the therapeutic potential of boron-containing β-lactamase inhibitors [15] [16]. Vaborbactam forms a covalent bond with the catalytic serine of β-lactamases and demonstrates activity against carbapenem-resistant Enterobacteriaceae, including KPC-producing strains that are resistant to other β-lactamase inhibitors.

Structural analysis of vaborbactam-β-lactamase complexes has revealed the molecular basis for its broad-spectrum activity [15]. The cyclic boronate forms a tetrahedral adduct with the catalytic serine, while the amide and carboxyl groups participate in hydrogen bonding networks with active site residues. The thiophene ring provides hydrophobic interactions that contribute to binding affinity and selectivity. Importantly, vaborbactam binding induces formation of an aromatic wall and hydrophobic bridge commonly observed in β-lactamase-inhibitor complexes.

The development of next-generation boronic acid β-lactamase inhibitors has focused on achieving enhanced potency and expanded spectrum coverage. Cyclic boronates 1 and 2 represent promising scaffold modifications that demonstrate potent inhibition across all β-lactamase classes [16]. These compounds show IC50 values 10- to 200-fold higher than avibactam against serine β-lactamases and maintain activity against metallo-β-lactamases, where avibactam is ineffective.

The mechanism of boronic acid β-lactamase inhibition involves formation of a tetrahedral adduct that mimics the transition state of β-lactam hydrolysis [16]. This interaction is thermodynamically favorable and kinetically stable, providing the extended enzyme-inhibitor complex residence times necessary for effective in vivo activity. Importantly, the reversible nature of the interaction allows for eventual inhibitor release, avoiding permanent enzyme inactivation that could lead to metabolic disruption in host cells.

Recent advances in structure-based drug design have enabled the optimization of boronic acid β-lactamase inhibitors through rational modification of their pharmacophores [18] [19]. Virtual screening approaches have identified novel boronic acid scaffolds with enhanced activity against specific β-lactamase variants, while kinetic target-guided synthesis has enabled the discovery of triazole-containing inhibitors with nanomolar potency against AmpC and KPC-2 enzymes [18].

The application of boronic acids in combination therapy represents a particularly promising strategy for combating antibiotic resistance. By restoring the activity of existing β-lactam antibiotics against resistant strains, boronic acid inhibitors enable the continued use of well-established therapeutic agents while minimizing the need for entirely novel antibiotic development [20] [17]. This approach has demonstrated clinical success with the vaborbactam-meropenem combination, which shows efficacy against carbapenem-resistant bacterial infections.

The development of boronic acid β-lactamase inhibitors has also revealed opportunities for targeting bacterial resistance mechanisms beyond β-lactamase production. Efflux pump inhibition represents another promising application, with boronic acid derivatives showing activity against NorA efflux pumps in Staphylococcus aureus [20]. The identification of 5-nitro-2-(3-phenylpropoxy)pyridine as a potent antibiotic breaker demonstrates the potential for bioisosteric replacement of boronic acid groups while maintaining biological activity.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

262.0801244 g/mol

Monoisotopic Mass

262.0801244 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

Explore Compound Types